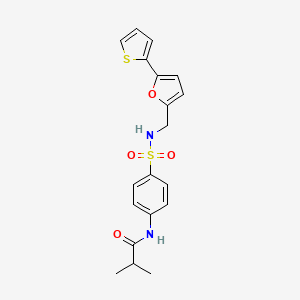

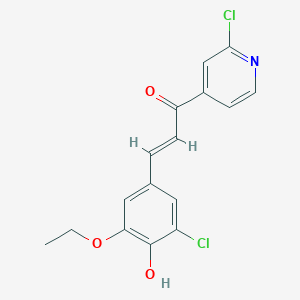

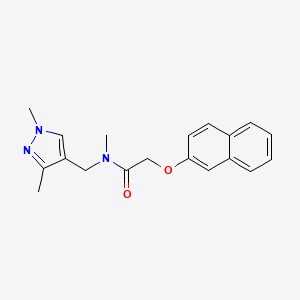

N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide, also known as TAK-659, is a small molecule inhibitor that has been developed by Takeda Pharmaceutical Company for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways of immune cells such as B cells, macrophages, and mast cells.

Scientific Research Applications

Regiocontrolled Synthesis and Reactions

- Regiocontrolled Synthesis of γ-Hydroxybutenolides : The photooxygenation of 2-thiophenyl-substituted furans, which shares structural similarities with the compound , results in a controlled synthesis of γ-hydroxybutenolides. This reaction involves the transformation of thiophenyl moiety into ethyl phenylsulfenate and diphenyldisulfide, suggesting a potential pathway for similar transformations in related compounds (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).

- Synthesis of 3-Methylthio-substituted Furans : A cross-coupling reaction of 4-chloroacetophenone with 2-acetylthiophene, similar in structure to the compound of interest, confirms a tandem reaction mechanism. This method facilitates the synthesis of 3-methylthio-substituted furans and related derivatives, indicating potential synthetic routes for similar structures (Yin et al., 2008).

Polymeric Applications

- Poly(thiophenylanilino) and poly(furanylanilino) Polymers : Novel hybrid polymers with thiophenylanilino and furanylanilino backbones are reported, highlighting the versatility of furan and thiophene derivatives in polymer science. This work suggests potential applications of structurally similar compounds in creating novel polymers with specific electrical and optical properties (Baldwin et al., 2008).

Building Blocks in Medicinal Chemistry

- Furans, Thiophenes in Drug Discovery : Although the request excludes drug usage, it's worth noting that furans and thiophenes are essential building blocks in medicinal chemistry. These compounds serve as scaffolds or synthons in developing therapeutic agents, underlining the chemical significance of the compound's structural components (Sperry & Wright, 2005).

Corrosion Inhibition

- Corrosion Inhibition by Thiophene Schiff Base : A study on thiophene Schiff base as a corrosion inhibitor for mild steel highlights the protective properties of thiophene derivatives. The compound's structural similarity suggests potential applications in corrosion inhibition or as a protective agent (Daoud et al., 2014).

Synthetic Chemistry and Material Science

- Nucleophilic Carbon-Carbon Bond Formation on Furans : The study demonstrates a regioselective approach to introducing carbon functional groups to furan nuclei, indicating potential applications in synthetic chemistry for structurally related compounds (Akai et al., 2004).

properties

IUPAC Name |

2-methyl-N-[4-[(5-thiophen-2-ylfuran-2-yl)methylsulfamoyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S2/c1-13(2)19(22)21-14-5-8-16(9-6-14)27(23,24)20-12-15-7-10-17(25-15)18-4-3-11-26-18/h3-11,13,20H,12H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYAVCCXTUVLQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B2825702.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-chlorophenyl)methanone](/img/structure/B2825705.png)

![2-(2-(2-(Tert-butyl)phenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2825711.png)

![5-Oxa-2-azaspiro[3.5]non-7-ene HCl](/img/structure/B2825716.png)

![Methyl 4-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate](/img/structure/B2825720.png)

![3-(3-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2825722.png)